
Neodymium-147
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium-147, also known as Nd-147, is a radioactive isotope of neodymium that has been used extensively in scientific research applications. This isotope has a half-life of 11 days and decays through beta decay to form praseodymium-147. The unique properties of Nd-147 make it an essential tool for researchers studying various fields of science, including physics, chemistry, and biology.
Mécanisme D'action
Neodymium-147 decays through beta decay, emitting a beta particle and transforming into praseodymium-147. This decay process releases energy in the form of radiation, which can be detected and measured by researchers.
Effets Biochimiques Et Physiologiques
Neodymium-147 does not have any direct biochemical or physiological effects on living organisms. However, it can be used as a tracer in biological experiments to study the uptake and distribution of various compounds in living cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Neodymium-147 in lab experiments include its high radioactivity, which allows for sensitive detection and measurement, and its relatively short half-life, which minimizes the risk of long-term radiation exposure. However, the short half-life of Neodymium-147 also limits its use in certain experiments, as it may decay before the experiment is completed.
Orientations Futures
There are several future directions for research involving Neodymium-147. One area of interest is the use of Neodymium-147 as a tracer in medical imaging, particularly in the diagnosis and treatment of cancer. Another potential application is the use of Neodymium-147 in the study of nuclear fusion, which could have significant implications for energy production. Additionally, researchers may continue to explore the use of Neodymium-147 in environmental and geological studies to better understand the movement of elements and compounds in natural systems.
In conclusion, Neodymium-147 is a valuable tool for scientific research due to its unique properties and versatility. Its use as a tracer in various fields of science has contributed significantly to our understanding of the natural world and has the potential to lead to new discoveries and innovations in the future.
Méthodes De Synthèse
Neodymium-147 is typically produced through the irradiation of neodymium oxide with neutrons in a nuclear reactor. The resulting neodymium-146 undergoes beta decay to form Neodymium-147. The synthesis of Neodymium-147 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Neodymium-147 has been used extensively in scientific research applications due to its unique properties. This isotope is commonly used as a tracer in various fields of science, including geology, environmental science, and biology. Neodymium-147 is also used in nuclear physics experiments to study the properties of atomic nuclei.
Propriétés
Numéro CAS |
14269-74-0 |
|---|---|
Nom du produit |
Neodymium-147 |
Formule moléculaire |
Nd |
Poids moléculaire |
146.91611 g/mol |
Nom IUPAC |
neodymium-147 |
InChI |
InChI=1S/Nd/i1+3 |
Clé InChI |
QEFYFXOXNSNQGX-AKLPVKDBSA-N |
SMILES isomérique |
[147Nd] |
SMILES |
[Nd] |
SMILES canonique |
[Nd] |
Synonymes |
147Nd radioisotope Nd-147 radioisotope Neodymium-147 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



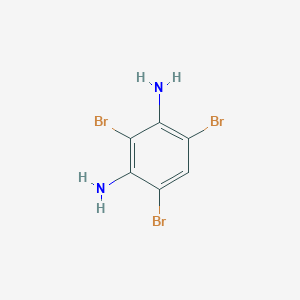

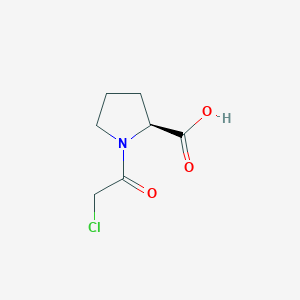
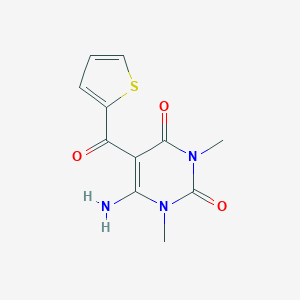
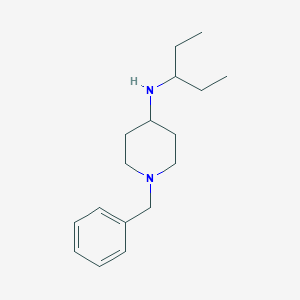
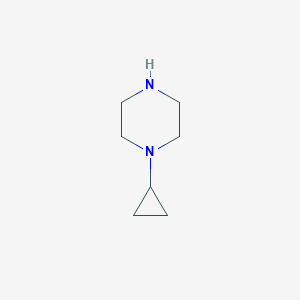

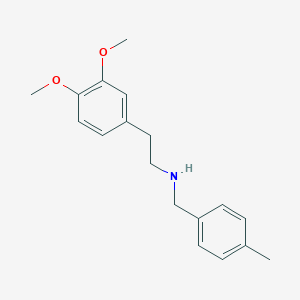

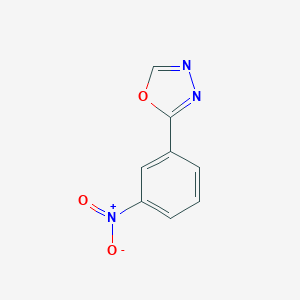
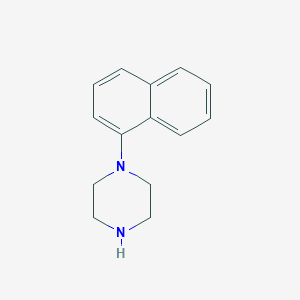
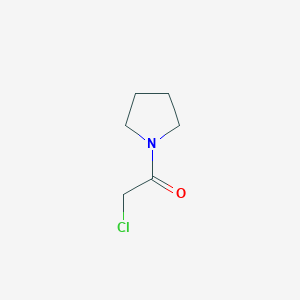
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)